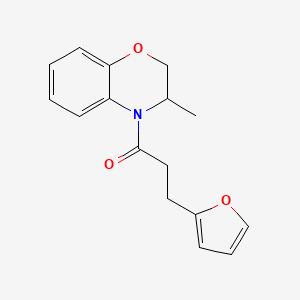
N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide, also known as DCPMA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and agriculture.
Mécanisme D'action
The mechanism of action of N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide is not fully understood. However, studies have shown that N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide inhibits the activity of enzymes involved in inflammation and cancer cell growth. In agriculture, N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide inhibits the growth of weeds by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide inhibits the activity of enzymes involved in inflammation and cancer cell growth. In vivo studies have shown that N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide reduces inflammation and tumor growth in animal models. In agriculture, N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide inhibits the growth of weeds by interfering with their metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide in lab experiments is its specificity. N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide has been shown to selectively inhibit the activity of enzymes involved in inflammation and cancer cell growth, making it a useful tool for studying these processes. However, one limitation of using N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety of N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide in vivo.
Orientations Futures
There are several future directions for N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide research. One direction is to further investigate the mechanism of action of N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide. Another direction is to explore the potential use of N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide in combination with other drugs for the treatment of cancer and inflammation. In agriculture, future research could focus on developing N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide derivatives with increased herbicidal activity and reduced toxicity. Additionally, future research could explore the potential use of N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide in other areas, such as neuroscience and infectious diseases.
Méthodes De Synthèse
N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide can be synthesized through a three-step process. The first step involves the reaction of 4,5-dichloropyridin-2-amine with 2-bromo-1-methoxyethane in the presence of a base to form 2-(4,5-dichloropyridin-2-yl)ethanol. The second step involves the reaction of the intermediate with thionyl chloride to form 2-(4,5-dichloropyridin-2-yl)ethyl chloride. The final step involves the reaction of the intermediate with N-methylhydroxylamine hydrochloride to form N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide.
Applications De Recherche Scientifique
N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide has been found to have potential applications in medicine and agriculture. In medicine, N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide has been shown to have herbicidal properties.
Propriétés
IUPAC Name |
N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-14-4-8(13)12-7-2-5(9)6(10)3-11-7/h2-3H,4H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOWOAQIUPHQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NC=C(C(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichloropyridin-2-yl)-2-methoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)



![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)

![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)


![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)
